REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH:7]1([NH:12][C:13]([NH2:15])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8]1>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:12]([CH:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[C:13](=[O:14])[NH:15][C:4](=[O:5])[CH:3]=1
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Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC(=O)N
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Type
|
CUSTOM
|
Details
|
The solution was stirred at 60°-70° C. for 2 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling white crystals
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Type
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FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
STIRRING
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Details
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This was stirred in 500 ml of hot water
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Type
|
ADDITION
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Details
|
195 ml of 5N NaOH was added in portions so the solution the whole time
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
white crystals of cyclopentylurea were filtered off (159 g)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the residue was refluxed with 200 ml of 1N NaOH
|
Type
|
TEMPERATURE
|
Details
|
After cooling the cyclopentylurea
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(NC(N1C1CCCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |